![molecular formula C26H31FN2O3S B2941294 7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 892764-38-4](/img/structure/B2941294.png)
7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a quinolone derivative that has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has shown the design and synthesis of novel quinoline derivatives exhibiting potent antibacterial activity against a range of respiratory pathogens. These compounds, including variants of "7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one," have been evaluated for their efficacy against gram-positive and gram-negative bacteria, showcasing significant potential in treating respiratory tract infections (Odagiri et al., 2013).
Antimycobacterial Activity
Studies on novel fluoroquinolones have highlighted their antimycobacterial activities, with certain compounds displaying potent in vitro and in vivo activity against Mycobacterium tuberculosis strains, including multi-drug-resistant variants (Senthilkumar et al., 2009). This research underscores the potential of fluoroquinolone derivatives in contributing to the development of new antimycobacterial therapies.
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. A study on 4-aminoquinoline derivatives demonstrated their cytotoxic effects on human breast tumor cell lines, indicating that certain modifications to the quinoline scaffold could lead to potent anticancer agents (Zhang et al., 2007).
Synthesis of Complex Organic Molecules
The compound and its derivatives have been utilized in the synthesis of complex organic molecules, such as benzo[b]azepines, via novel synthetic routes. These methods enable the construction of important structural motifs for pharmaceutical development with improved efficiency and milder conditions (Stockerl et al., 2019).
Topoisomerase Inhibitors
Derivatives of "7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one" have been investigated as topoisomerase inhibitors, showing potent cytotoxic activities in human cancer cell cultures. These studies suggest the potential of such compounds in the development of new anticancer drugs targeting topoisomerase enzymes (Elsayed et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It’s known that erk1/2 are part of the map kinase pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Therefore, the inhibition of ERK1/2 could potentially lead to the suppression of these cellular processes, which could be beneficial in the context of cancer treatment .
Biochemical Pathways
The compound likely affects the MAP kinase pathway given its potential interaction with ERK1/2 . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, and it plays a key role in the regulation of cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .
Pharmacokinetics
Similar compounds, classified as azone® analogues, have been shown to enhance the penetration of drugs through the skin . This suggests that this compound might also possess good skin penetration properties, potentially improving its bioavailability .
Result of Action
Given its potential interaction with erk1/2, it could potentially suppress cell proliferation, differentiation, and survival, which could be beneficial in the context of cancer treatment .
Eigenschaften
IUPAC Name |
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-3-4-13-29-18-25(33(31,32)20-11-9-19(2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-5-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDDSMCBESIPHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.